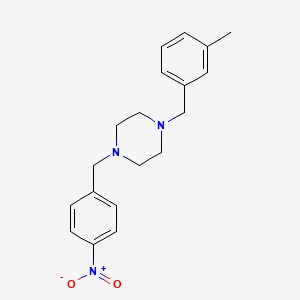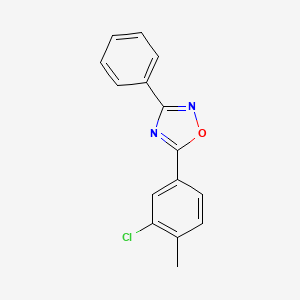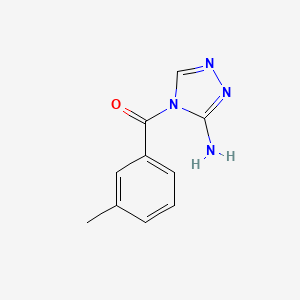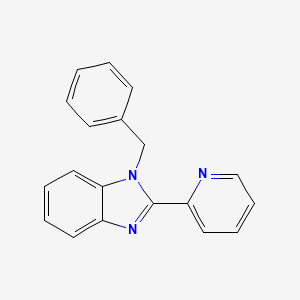![molecular formula C12H12ClN5O2S B5846736 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5846736.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea, commonly known as CPNT, is a chemical compound that has been widely studied for its potential applications in scientific research. CPNT is a thiourea derivative that has been synthesized through a number of different methods, and its mechanism of action and physiological effects have been investigated in various experimental settings. In
作用机制
The mechanism of action of CPNT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In studies on cancer cells, CPNT has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In studies on bacteria and fungi, CPNT has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in neurotransmitter signaling. In studies on inflammation, CPNT has been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
CPNT has been shown to have a number of biochemical and physiological effects in various experimental settings. In studies on cancer cells, CPNT has been shown to induce apoptosis and inhibit cell proliferation. In studies on bacteria and fungi, CPNT has been shown to have antimicrobial activity. In studies on inflammation, CPNT has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
CPNT has a number of advantages for use in lab experiments, including its high purity and stability, its well-established synthesis methods, and its potential applications in a variety of different research areas. However, there are also some limitations to using CPNT in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
未来方向
There are a number of different future directions for research on CPNT, including further investigations into its potential applications as an anticancer, antimicrobial, or anti-inflammatory agent, as well as studies on its mechanism of action and potential toxicity. Other future directions could include the development of new synthesis methods for CPNT, the investigation of its potential interactions with other compounds and biological systems, and the exploration of its potential applications in other areas of scientific research. Overall, CPNT is a promising compound with a wide range of potential applications in scientific research.
合成方法
CPNT can be synthesized through a number of different methods, including the reaction of 4-chloro-1H-pyrazole with 2-aminoethylisothiocyanate followed by the reaction with 3-nitrobenzoyl chloride. Another method involves the reaction of 4-chloro-1H-pyrazole with 2-aminoethylisothiocyanate followed by the reaction with 3-nitrobenzaldehyde. Both of these methods have been used successfully to produce CPNT with high yields and purity.
科学研究应用
CPNT has been used in a number of different scientific research applications, including as a potential anticancer agent, a potential antimicrobial agent, and a potential anti-inflammatory agent. In studies on cancer cells, CPNT has been shown to induce apoptosis and inhibit cell proliferation, suggesting that it may have potential as a chemotherapeutic agent. In studies on bacteria and fungi, CPNT has been shown to have antimicrobial activity, indicating that it may have potential as an antibacterial or antifungal agent. In studies on inflammation, CPNT has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
属性
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2S/c13-9-7-15-17(8-9)5-4-14-12(21)16-10-2-1-3-11(6-10)18(19)20/h1-3,6-8H,4-5H2,(H2,14,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTWKLKKNFZEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NCCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline](/img/structure/B5846655.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B5846656.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5846683.png)
![3-chloro-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5846685.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5846702.png)





